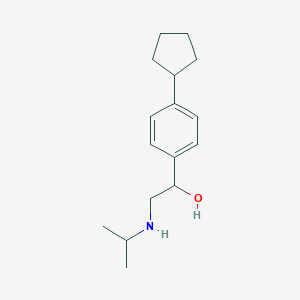
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines This compound features a cyclopentyl group attached to a phenyl ring, which is further connected to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-cyclopentylphenylacetonitrile with isopropylamine, followed by reduction of the resulting imine to yield the desired ethanolamine derivative. The reaction conditions typically involve:
Alkylation: Using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and optimized reaction conditions are often employed to scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)acetone.
Reduction: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)ethane.
Substitution: 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-nitroethanol or 1-(4-Cyclopentylphenyl)-2-(propan-2-ylamino)-4-bromoethanol.
Scientific Research Applications
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Phenylphenyl)-2-(propan-2-ylamino)ethanol: Similar structure with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(4-cyclopentylphenyl)-2-(isopropylamino)ethanol is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-11-16(18)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,12-13,16-18H,3-6,11H2,1-2H3 |
InChI Key |
AZUPXLMDEBQPMR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)C2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374627.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[3-(1-pyrrolidinyl)propyl]amine](/img/structure/B374628.png)
![4-[4-(methylamino)butoxy]-9H-xanthen-9-one](/img/structure/B374629.png)
![2-chloro-7-fluoro-11H-dibenzo[b,e][1,4]oxathiepine](/img/structure/B374631.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-ylmethyl)-1-methylpiperidine](/img/structure/B374632.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanoic acid](/img/structure/B374633.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B374637.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)
![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-N,N-dimethylethanamine](/img/structure/B374650.png)
![1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374652.png)
